molecular formula C47H75NO17 B1249465 Nystatin CAS No. 34786-70-4

Nystatin

Cat. No. B1249465
CAS RN: 34786-70-4
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-NQTDYLQESA-N
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Description

Nystatin is a polyene macrolide antibiotic that is used to treat fungal infections. It was first discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. Nystatin is effective against a wide range of fungal organisms, including Candida albicans, Aspergillus, and Cryptococcus neoformans. It is commonly used to treat infections of the skin, mouth, and intestinal tract.

Scientific Research Applications

Liposome-Encapsulated Nystatin

  • Therapeutic Activity in Mice: Liposome-encapsulation of nystatin significantly reduces its toxicity and enhances its effectiveness as an antifungal agent. This modification allows for higher doses to be used intravenously, improving the survival of mice infected with Candida albicans (Mehta et al., 1987).

Nystatin in Immunodepressed Patients

  • Effect on Morbidity and Mortality: Studies have shown that nystatin, when used prophylactically or therapeutically in severely immunodepressed patients, does not significantly decrease morbidity and mortality compared to placebo or other antifungal agents (Gøtzsche & Johansen, 2014).

Nystatin's Cellular and Molecular Actions

  • Impact on Rat Myocardial Cells and Hearts: Nystatin can induce arrhythmias in rat myocardial cells and isolated rat hearts, with the effects being tempered by increased concentrations of K+ and Mg2+. This research highlights nystatin's impact on cell membrane rigidity and its biological consequences (Aszalos et al., 1984).

Synergistic Effects with Essential Oils

  • Combination with Origanum vulgare and Pelargonium graveolens: The combination of nystatin with certain essential oils shows a synergistic antifungal effect against Candida species. This synergy could potentially lower the required dose of nystatin, reducing the risk of side effects (Rosato et al., 2009).

Nystatin and Axonal Regeneration

  • Effects on Neuronal Growth: Nystatin has been found to regulate axonal extension and regeneration in primary cultures of hippocampal neurons. It influences growth cone expansion and enhances axon length and branching, indicating its potential role in neuronal recovery and regeneration processes (Roselló-Busquets et al., 2020).

Microbiological Method for Potency Determination

  • Agar Diffusion Bioassay: A statistically valid and suitable method for the regular analysis of nystatin's potency has been established. This bioassay, crucial for quality control in pharmaceutical formulations, relies on the inhibitory effect of nystatin against standard fungal strains (Eissa et al., 2021).

Nystatin and Oral Candidiasis

  • Systematic Review and Meta-Analysis: A comprehensive review of nystatin's efficacy in treating oral candidiasis revealed that while it is superior to placebo in treating denture stomatitis, it is not more effective than fluconazole in certain patient groups. Different treatment protocols were assessed for their efficacy and safety (Lyu et al., 2016).

Liposomal Nystatin Formulations

  • Reduced Toxicity and Enhanced Antifungal Activity: The encapsulation of nystatin in liposomal formulations has been shown to retain its antifungal activity while significantly reducing its toxicity. This finding is crucial for developing safer, systemic antifungal treatments (Mehta et al., 1987).

properties

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXZBDYSJBXMA-NQTDYLQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872323
Record name (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B
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Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C
Record name NYSTATIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost., ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...
Record name NYSTATIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nystatin A1

Color/Form

Light yellow powder, Yellow to tan powder

CAS RN

34786-70-4, 1400-61-9
Record name Nystatin A1
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Record name Nystatin A1
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Record name (7R,10R)-8,9-Dideoxy-28,29-dihydro-7,10-dihydroxyamphotericin B
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Record name Nystatin
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Record name NYSTATIN A1
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Gradually decomp above 160 °C without melting by 250 °C
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94,400
Citations
X Lyu, C Zhao, Z Yan, H Hua - Drug design, development and …, 2016 - Taylor & Francis
… that nystatin pastille was significantly superior to placebo in treating denture stomatitis. Nystatin … The descriptive investigations showed that administration of nystatin suspension and …
Number of citations: 216 www.tandfonline.com
GW Michel - Analytical profiles of drug substances, 1977 - Elsevier
… This chapter discusses nystatin. Nystatin is a prominent member of a relatively large and varied … Nystatin is a light yellow to yellow crystalline powder with a faint, characteristically musty …
Number of citations: 31 www.sciencedirect.com
B Dobias, EL Hazen - Chemotherapia, 1961 - karger.com
… The antifungal spectrum (5) of Mycostatin (Squibb nystatin) (HL-162G) … , that nystatin is strongly fungistatic against a wide variety of saprophytic and disease-producing fungi. Nystatin …
Number of citations: 20 karger.com
N Akaike, N Harata - The Japanese journal of physiology, 1994 - jstage.jst.go.jp
… and internal solutions The stock solution of nystatin (Sigma or Fluke) is prepared by dissolving nystatin in methanol at 10 mg/ml; we usually dissolve 50—80 mg of nystatin in 5—8 ml. …
Number of citations: 356 www.jstage.jst.go.jp
E Fjærvik, SB Zotchev - Applied microbiology and biotechnology, 2005 - Springer
… Nystatin is used mainly for … of nystatin and its regulation in the producing organism S. noursei, as well as possibilities for using nystatin biosynthetic genes for production of novel nystatin …
Number of citations: 97 link.springer.com
T Brautaset, ON Sekurova, H Sletta, TE Ellingsen… - Chemistry & biology, 2000 - cell.com
… nystatin produced by Streptomyces noursei ATCC 11455 is an important antifungal agent. The nystatin … Molecular cloning and characterization of the genes governing the nystatin …
Number of citations: 322 www.cell.com
WE Dismukes, JS Wade, JY Lee… - New England Journal …, 1990 - Mass Medical Soc
… of nystatin therapy for presumed candidiasis hypersensitivity syndrome, we conducted a 32-week randomized, double-blind, crossover study using four different combinations of nystatin …
Number of citations: 145 www.nejm.org
JO Lampen, ER Morgan, A Slocum… - Journal of …, 1959 - Am Soc Microbiol
MATERIALS AND METHODS The organisms used in this study, the growth conditions employed, and the experimental procedures were, in general, those described by Lampen et al.(…
Number of citations: 94 journals.asm.org
EJ Parmley, N Bastien - Emerging Infectious Diseases, 2008 - books.google.com
All field and laboratory data were entered directly into southern Alberta (Table 2). Three percent (138) of samples a national database developed and maintained by the Cana-were …
Number of citations: 1 books.google.com
PC Gøtzsche, HK Johansen… - Cochrane Database …, 1996 - cochranelibrary.com
… The effect of nystatin was similar to that of placebo on fungal … difference between fluconazole and nystatin on mortality (RR … amphotericin B with liposomal nystatin. The results were very …
Number of citations: 97 www.cochranelibrary.com

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